

7-Bromo-2,3-dihydrobenzofuran: A Comprehensive Technical Guide for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **7-Bromo-2,3-dihydrobenzofuran**

Cat. No.: **B1291467**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-2,3-dihydrobenzofuran is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and materials science. Its unique structural framework, featuring a fused benzene and dihydrofuran ring system with a reactive bromine handle at the 7-position, allows for diverse functionalization and the construction of complex molecular architectures. This guide provides an in-depth overview of the synthesis, properties, and reactivity of **7-bromo-2,3-dihydrobenzofuran**, with a focus on its application in the development of novel therapeutic agents and functional materials.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **7-bromo-2,3-dihydrobenzofuran** is essential for its effective use as a building block. The following tables summarize its key physicochemical and spectroscopic data.

Property	Value	Reference
Molecular Formula	C ₈ H ₇ BrO	[1]
Molecular Weight	199.04 g/mol	[1]
CAS Number	206347-30-0	[1] [2]
Boiling Point	254.359 °C at 760 mmHg	[1]
Density	1.583 g/cm ³	[1]
Melting Point	Not available	

Spectroscopic Data

¹ H NMR (500 MHz, DMSO-d ₆)	δ 7.27 (dd, J=1, 8Hz, 1H), 7.20 (dd, J=1, 7.5Hz, 1H), 6.75 (t, J=7.8Hz, 1H), 4.59 (t, J=9Hz, 2H), 3.28 (t, J=8.8Hz, 2H) [2]
¹³ C NMR	Data not available
Infrared (IR)	Data not available
Mass Spectrometry (MS)	Data not available

Synthesis of 7-Bromo-2,3-dihydrobenzofuran

The synthesis of **7-bromo-2,3-dihydrobenzofuran** can be achieved through a multi-step process, with a key final step involving an intramolecular cyclization.

Experimental Protocol: Synthesis of 7-Bromo-2,3-dihydrobenzofuran

This protocol describes the synthesis from 1,3-dibromo-2-(2-bromoethoxy)benzene.[\[2\]](#)

Reaction Scheme:



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Caption: Synthesis of **7-Bromo-2,3-dihydrobenzofuran**.

Materials:

- 1,3-dibromo-2-(2-bromoethoxy)benzene
- Anhydrous Tetrahydrofuran (THF)
- Hexane
- 2.5 M n-butyllithium (n-BuLi) in hexane
- Ether
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Ethyl acetate
- Hexane

Procedure:

- In a dry reaction flask under a nitrogen atmosphere, dissolve 1,3-dibromo-2-(2-bromoethoxy)benzene (11.5 g, 32.0 mmol) in a mixture of 115 mL of anhydrous THF and 28 mL of hexane.
- Cool the reaction mixture to -78 °C.
- Slowly add 2.5 M n-butyllithium solution (13.0 mL, 32.5 mmol) dropwise over 30 minutes.
- After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.

- Slowly warm the reaction to 0 °C.
- Carefully pour the reaction mixture into 100 mL of ice water.
- Extract the aqueous phase with ether (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to obtain a light yellow oily crude product.
- Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate/hexane to afford **7-bromo-2,3-dihydrobenzofuran** as colorless needle-like crystals.

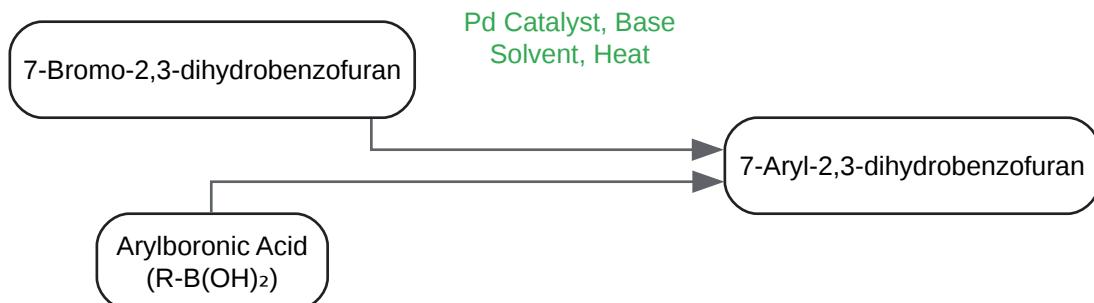
Yield: 5.00 g (78%)[2]

Reactivity and Applications as a Heterocyclic Building Block

The bromine atom at the 7-position of 2,3-dihydrobenzofuran provides a reactive site for various cross-coupling reactions, enabling the introduction of a wide range of substituents. This makes it a valuable building block for the synthesis of diverse compound libraries for drug discovery and materials science. Two of the most important transformations are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction allows for the introduction of various aryl and heteroaryl groups at the 7-position of the 2,3-dihydrobenzofuran core.

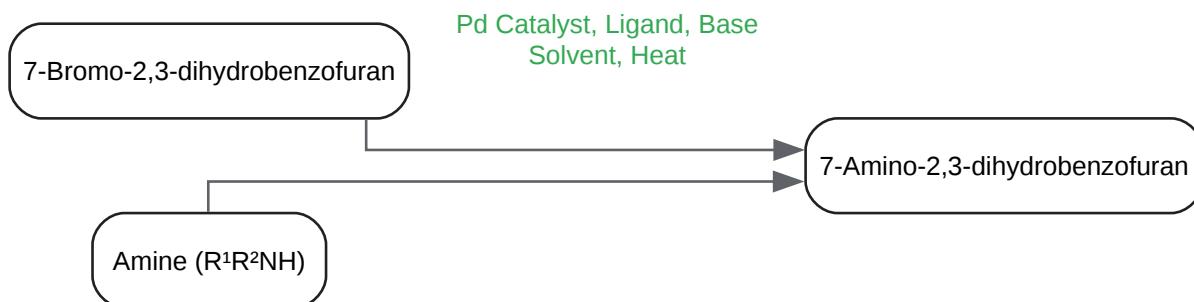


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Caption: General scheme for Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction enables the synthesis of 7-amino-2,3-dihydrobenzofuran derivatives by coupling **7-bromo-2,3-dihydrobenzofuran** with a variety of primary and secondary amines.



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Caption: General scheme for Buchwald-Hartwig amination.

Conclusion

7-Bromo-2,3-dihydrobenzofuran is a valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of the bromine atom at the 7-position make it an attractive starting material for the construction of a wide range of functionalized 2,3-dihydrobenzofuran derivatives. The ability to introduce diverse aryl, heteroaryl, and amino substituents through robust and high-yielding cross-coupling reactions underscores its

importance in the development of new pharmaceuticals and advanced materials. Further exploration of the reactivity of this scaffold is expected to lead to the discovery of novel compounds with significant biological and material properties.

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- To cite this document: BenchChem. [7-Bromo-2,3-dihydrobenzofuran: A Comprehensive Technical Guide for Heterocyclic Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1291467#7-bromo-2-3-dihydrobenzofuran-as-a-heterocyclic-building-block>]

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